methyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride methyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 1707576-03-1
VCID: VC5390541
InChI: InChI=1S/C8H11N3O2.ClH/c1-13-8(12)7-5-2-3-9-4-6(5)10-11-7;/h9H,2-4H2,1H3,(H,10,11);1H
SMILES: COC(=O)C1=NNC2=C1CCNC2.Cl
Molecular Formula: C8H12ClN3O2
Molecular Weight: 217.65

methyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride

CAS No.: 1707576-03-1

Cat. No.: VC5390541

Molecular Formula: C8H12ClN3O2

Molecular Weight: 217.65

* For research use only. Not for human or veterinary use.

methyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride - 1707576-03-1

Specification

CAS No. 1707576-03-1
Molecular Formula C8H12ClN3O2
Molecular Weight 217.65
IUPAC Name methyl 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate;hydrochloride
Standard InChI InChI=1S/C8H11N3O2.ClH/c1-13-8(12)7-5-2-3-9-4-6(5)10-11-7;/h9H,2-4H2,1H3,(H,10,11);1H
Standard InChI Key UAENJDVWVUWFNE-UHFFFAOYSA-N
SMILES COC(=O)C1=NNC2=C1CCNC2.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound’s molecular formula is C₈H₁₂ClN₃O₂, with a molecular weight of 217.65 g/mol. Its IUPAC name, methyl 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride, reflects its fused pyrazole-pyridine core and ester functionalization. The saturated pyridine ring (4,5,6,7-tetrahydro) introduces conformational flexibility, which may influence binding interactions in biological systems.

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number1707576-03-1
Molecular FormulaC₈H₁₂ClN₃O₂
Molecular Weight217.65 g/mol
IUPAC NameMethyl 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride
SMILESCOC(=O)C1=NNC2=C1CCNC2.Cl
InChIKeyUAENJDVWVUWFNE-UHFFFAOYSA-N

The SMILES notation highlights the methyl ester (COC(=O)), pyrazole ring (NNC2), and tetrahydropyridine moiety (CCNC2), while the InChIKey provides a unique identifier for chemical databases.

Structural Analysis

The pyrazolo[3,4-c]pyridine core features three nitrogen atoms at positions 1, 3, and 7, creating a polarized system where the pyrazole ring is electron-rich and the pyridine ring is electron-deficient . This electronic asymmetry facilitates interactions with biological targets, such as enzymes or receptors. X-ray crystallography of analogous compounds reveals that substituents at the C(3) position (e.g., phenyl groups) adopt non-planar conformations to avoid steric clashes, while N(1)-bound groups remain coplanar with the core .

Synthesis and Preparation

Purification and Characterization

The compound is purified via recrystallization from ethanol/ethyl acetate mixtures. Characterization relies on:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm the presence of the methyl ester (δ ~3.8 ppm for OCH₃) and tetrahydropyridine protons (δ ~1.5–3.5 ppm).

  • Mass Spectrometry: High-resolution MS validates the molecular ion ([M+H]⁺ at m/z 217.65).

Comparative Analysis with Ethyl Ester Analog

The ethyl ester analog (C₉H₁₄ClN₃O₂, MW 231.68) shares similar synthesis routes but differs in pharmacokinetics. Comparative studies indicate:

  • Enhanced Lipophilicity: The ethyl group increases logP, potentially improving membrane permeability.

  • Metabolic Stability: Methyl esters are generally hydrolyzed faster by esterases than ethyl esters, affecting half-life.

Future Research Directions

  • Structure-Activity Relationship (SAR) Studies: Modifying the C(3) ester group (e.g., replacing methyl with cyclopropyl) to optimize target binding.

  • In Vivo Efficacy Trials: Evaluating pharmacokinetics and toxicity in animal models of tuberculosis or CNS disorders.

  • Crystallographic Analysis: Resolving the 3D structure to guide rational drug design.

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